molecular formula C14H19N3O2 B598634 tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate CAS No. 1198107-00-4

tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate

Cat. No.: B598634
CAS No.: 1198107-00-4
M. Wt: 261.325
InChI Key: LOQBDOARKSNITE-UHFFFAOYSA-N
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Description

tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate is a chemical compound with the molecular formula C14H19N3O2 and a molecular weight of 261.32 g/mol . This compound is a heterocyclic organic molecule, which means it contains a ring structure composed of at least two different elements. It is often used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate typically involves multiple steps. One common method includes the reaction of 5-methyl-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions . The product is then purified using techniques such as column chromatography.

Chemical Reactions Analysis

tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate is unique due to its specific ring structure and functional groups. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Biological Activity

tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate (CAS Number: 1198107-00-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug discovery.

  • Molecular Formula : C14H19N3O2
  • Molecular Weight : 261.32 g/mol
  • Structure : The compound features a pyrrolo-pyridine core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrrolopyridines can inhibit various kinases involved in cancer progression. A virtual screening study targeting the mitotic kinase TTK (MPS1) identified scaffold-based compounds that demonstrated promising inhibitory activity against cancer cell lines .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the pyrrole moiety is believed to contribute to its ability to cross the blood-brain barrier and exert protective effects against neuronal cell death. In vitro studies have shown that similar compounds can enhance neuronal survival in oxidative stress conditions .

Enzyme Inhibition

The biological activity of this compound may involve the inhibition of specific enzymes. For example, it has been suggested that compounds with a similar scaffold can act as inhibitors of cholinesterases, which are crucial in neurotransmission and are implicated in Alzheimer's disease .

Interaction with Receptors

The compound may also interact with various receptors in the central nervous system. Preliminary studies suggest that it could act as a partial agonist at serotonin receptors, which are involved in mood regulation and cognitive function.

Case Studies

StudyFindings
Konstantinidou et al. (2021)Identified structural analogs with significant anticancer activity through kinase inhibition assays.
ResearchGate PublicationDemonstrated the potential of scaffold-focused virtual screening for discovering new TTK inhibitors related to pyrrolopyridine derivatives.
Neuroprotection StudyShowed that related compounds improved neuronal survival under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.

Properties

IUPAC Name

tert-butyl N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-5-11-10(7-16-12(11)15-6-9)8-17-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQBDOARKSNITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2CNC(=O)OC(C)(C)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673640
Record name tert-Butyl [(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198107-00-4
Record name tert-Butyl [(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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